molecular formula C14H23NO2 B1381127 Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1356476-38-4

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1381127
M. Wt: 237.34 g/mol
InChI Key: KMRROMGNLAWBLG-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the CAS Number: 1356476-38-4 . It has a molecular weight of 237.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate. This compound provides convenient access to novel compounds for exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • Structural Modification : Vorona et al. (2007) focused on the structural modification of a similar compound, demonstrating the versatility of such compounds in the development of potentially biologically active heterocyclic compounds (Vorona et al., 2007).

  • Molecular Structure Analysis : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another closely related compound, was determined through single crystal X-ray diffraction analysis by Moriguchi et al. (2014), highlighting the intricate structural details of these compounds (Moriguchi et al., 2014).

Pharmacological Aspects

  • GPR119 Agonists Development : Matsuda et al. (2018) synthesized a novel class of 7-azaspiro[3.5]nonane derivatives, which showed potential as GPR119 agonists. This indicates the role of spirocyclic compounds in medicinal chemistry and drug development (Matsuda et al., 2018).

  • Biological Activity Studies : The synthesis and evaluation of derivatives of tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid were conducted by Potoročina et al. (2009), providing insight into the biological activities of these compounds (Potoročina et al., 2009).

Applications in Organic Chemistry

  • Catalytic Hydrogenation : Sukhorukov et al. (2008) demonstrated the transformation of related compounds under catalytic hydrogenation conditions, highlighting their application in organic synthesis (Sukhorukov et al., 2008).

  • Conformational Studies : Żesławska et al. (2017) conducted a conformational study of related spirocyclic compounds, which plays a crucial role in understanding their chemical behavior and potential applications (Żesławska et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRROMGNLAWBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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